molecular formula C13H20O B13792330 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 36208-33-0

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No.: B13792330
CAS No.: 36208-33-0
M. Wt: 192.30 g/mol
InChI Key: LXYNULJSTVMWAJ-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is a bicyclic monoterpenoid aldehyde characterized by a rigid [2.2.2] bicyclic framework. Its structure includes an aldehyde functional group at position 2, a methyl group at position 1, and an isopropyl group at position 4. This compound is notable for its applications in fragrance formulations due to its stability and distinct olfactory profile, often contributing woody or citrus notes . The bicyclo[2.2.2]octene core is synthesized via Diels-Alder reactions, a method historically validated for analogous structures .

Properties

CAS No.

36208-33-0

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3

InChI Key

LXYNULJSTVMWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(C=C1)(C(C2)C=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

General Synthetic Strategy

The synthesis of bicyclo[2.2.2]oct-5-ene derivatives typically involves the Diels-Alder reaction between suitable dienes and dienophiles to construct the bicyclic core. For the specific compound 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, the key steps include:

  • Formation of the bicyclic skeleton via a Diels-Alder cycloaddition.
  • Introduction of the isopropyl and methyl substituents at the 4 and 1 positions, respectively.
  • Functionalization at the 2-position to introduce the carbaldehyde group.

Literature-Based Synthetic Routes

Route via 3-Methyl-2-cyclohexenone and Isophorone Derivatives

A study published in the Canadian Journal of Chemistry outlines the preparation of bicyclo[2.2.2]oct-5-en-2-ones and related compounds, which are precursors to aldehydes like the target compound. The synthesis involves:

  • Starting from 3-methyl-2-cyclohexenone, which undergoes epoxidation to form an epoxide intermediate.
  • Subsequent rearrangements and controlled reaction conditions to obtain the bicyclic diene precursor.
  • Oxidative transformations to introduce the aldehyde functionality at the 2-position.

This route emphasizes careful temperature control to optimize yields, as monomethyl-substituted compounds are more reactive than their trimethyl analogues.

Use of Lead Tetraacetate Oxidative Decarboxylation

The oxidative decarboxylation of dicarboxylic acid precursors using lead tetraacetate and pyridine has been employed to generate bicyclo[2.2.2]octane derivatives with aldehyde groups. This method, while yielding low quantities, provides sufficient material for characterization and further transformations. The reaction proceeds through a carbonium ion intermediate leading to regioselective functionalization.

Patent-Described Method Using Column Chromatography and Extraction Techniques

A patent (US20090098066A1) describes a general procedure for preparing substituted bicyclo[2.2.2]oct-5-ene derivatives, including those with isopropyl and methyl groups. Key features include:

  • Extraction of reaction mixtures with methyl tert-butyl ether versus brine.
  • Washing organic layers with diluted brine and brine, drying over magnesium sulfate, concentration, and filtration through a silica plug using methyl tert-butyl ether/hexane mixtures.
  • Isolation of the product as a yellowish liquid.
  • Separation of endo- and exo-isomers by column chromatography on silica gel, depending on reaction temperature.

This method highlights the importance of purification steps to obtain pure isomers of the bicyclic aldehyde.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield and Notes References
Diels-Alder route from 3-methyl-2-cyclohexenone and isophorone derivatives 3-methyl-2-cyclohexenone, isophorone Epoxidation at 15-20°C, controlled rearrangement High yield of epoxide intermediate (up to 92%), careful temperature control required
Oxidative decarboxylation with lead tetraacetate Dicarboxylic acid derivatives Lead tetraacetate, pyridine Low yield but sufficient for characterization; regioselective aldehyde formation
Extraction and chromatography purification Reaction mixture containing isomers MTBE extraction, brine washing, silica gel chromatography Isolation of yellowish liquid; separation of endo/exo isomers by chromatography

Analytical Data and Research Results

Spectroscopic Characterization

  • Structural assignments of intermediates and final products are based on spectroscopic data including Nuclear Magnetic Resonance and Infrared spectroscopy, confirming the bicyclic framework and aldehyde functionality.
  • The formation of regioisomers is monitored and controlled by reaction conditions and purification techniques.

Reaction Conditions Impact

  • Temperature plays a critical role in determining the ratio of endo- and exo-isomers formed during the cycloaddition step.
  • Lower temperatures favor the formation of pure endo-compounds, while higher temperatures yield mixtures that require chromatographic separation.

Purification Techniques

  • Multiple washings with brine and drying over magnesium sulfate ensure removal of impurities.
  • Silica gel chromatography using methyl tert-butyl ether and hexane mixtures effectively separates isomers and purifies the aldehyde product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The isopropyl and methyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), PCC.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Reduction: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the fragrance industry due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the bicyclo[2.2.2]octene skeleton but differ in substituent positions and functional groups. These variations significantly influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Functional Group Variations

Compound Name Functional Group Key Properties/Applications
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde Aldehyde (C-2) High reactivity (prone to oxidation), used in perfumery for sharp olfactory notes .
Methyl 4-isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate Ester (C-2) Enhanced hydrolytic stability compared to aldehydes; milder odor profile suitable for extended-release fragrances .

Key Insight : Aldehydes like the target compound exhibit stronger odor intensity but lower stability than esters. Esters, being less reactive, are preferred in formulations requiring prolonged shelf life.

Substituent Position and Steric Effects

Compound Name Substituent Positions Impact on Structure/Function
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde 1-methyl, 4-isopropyl The 4-isopropyl group introduces steric hindrance near the aldehyde, potentially reducing unwanted side reactions (e.g., aldol condensation) .
8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde (Maceal™) 6-methyl, 8-isopropyl The distal placement of substituents minimizes steric clashes, enhancing conformational flexibility and interaction with olfactory receptors .
7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-carbaldehyde 5-methyl, 7-isopropyl Asymmetric substitution may lead to chiral centers, affecting enantioselective interactions in biological systems .

Key Insight : Substituent positions dictate molecular geometry and electronic distribution, influencing both chemical reactivity and sensory properties.

Fragrance Industry

  • The aldehyde group in 4-isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde contributes to its volatility, making it ideal for top notes in perfumes. However, its reactivity necessitates stabilization using antioxidants in formulations .
  • Maceal™ (8-isopropyl-6-methyl analog) is commercially utilized for its balanced odor profile and moderate persistence, often blended with esters like tricyclodecenyl acetate (Jasmacyclene™) for complexity .

Stability and Reactivity

  • Aldehydes undergo rapid oxidation to carboxylic acids under ambient conditions, whereas esters resist hydrolysis in neutral pH environments. This dichotomy is critical in selecting compounds for specific product formulations .

Biological Activity

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, a bicyclic organic compound, is characterized by its unique structure comprising two fused cyclobutane rings. This compound has garnered attention due to its potential applications in organic synthesis and pharmaceuticals. However, research on its specific biological activity remains limited.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₂₀O
Molecular Weight192.297 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point246.2 ± 29.0 °C
Flash Point85.0 ± 16.8 °C
LogP3.84

These properties suggest that the compound may exhibit moderate lipophilicity, which is often correlated with biological activity.

Biological Activity

While direct studies on the biological activity of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde are scarce, related bicyclic compounds have demonstrated various biological properties, including:

  • Antimicrobial Activity : Similar bicyclic compounds have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be relevant for therapeutic applications.
  • Cytotoxicity : Certain structural analogs have been studied for their cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Research on structurally similar compounds provides insights into potential biological activities:

  • Antimicrobial Studies : A study evaluating the antimicrobial properties of bicyclic compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli . This suggests that 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde may also possess antimicrobial properties worth exploring.
  • Cytotoxicity Assays : Research on related bicyclic aldehydes indicated cytotoxic effects in various cancer cell lines, including breast and lung cancer models . These findings highlight the need for further investigation into the cytotoxic potential of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde.
  • Synthetic Applications : The compound's unique structure allows for its utility in synthetic organic chemistry, which can lead to the derivation of more complex structures with potential biological activities .

Future Directions

Given the limited direct research on the biological activity of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, future studies should focus on:

  • In Vitro Studies : Conducting detailed in vitro assays to assess antimicrobial, anti-inflammatory, and cytotoxic activities.
  • Mechanistic Studies : Investigating the mechanisms underlying any observed biological activities to better understand how this compound interacts with biological systems.
  • Structure-Activity Relationships (SAR) : Exploring how variations in structure affect biological activity, which could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde?

  • Answer : The compound can be synthesized via Diels-Alder cycloaddition to form the bicyclo[2.2.2]octene framework, followed by functional group modifications. For example, the aldehyde group may be introduced through oxidation of a corresponding alcohol or via formylation reactions. Positional isomerism (e.g., 4-isopropyl vs. 8-isopropyl derivatives) requires careful regiochemical control during synthesis, often achieved using sterically directed catalysts . Computational tools (e.g., PubChem’s stereochemistry data) can aid in predicting reaction pathways .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm bicyclic framework (characteristic signals for bridgehead protons and carbons) and substituents (isopropyl: δ ~1.2 ppm for CH3; aldehyde: δ ~9.5 ppm).
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 220 for C13H18O) and fragmentation patterns.
  • IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹).
    Cross-reference with PubChem’s computed data for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Based on safety assessments:

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
  • Store under inert atmosphere if sensitive to oxidation (aldehyde group reactivity) .
  • Monitor stability via accelerated degradation studies (e.g., HPLC under varying pH/temperature) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the bicyclo[2.2.2]octene core?

  • Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to direct cycloaddition stereochemistry. Computational modeling (DFT) can predict transition-state geometries to optimize enantioselectivity . For example, notes Diels-Alder reactions as a key step, where diene/dienophile electronic tuning influences stereochemistry.

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

  • Answer :

  • Purification : Use recrystallization (polar solvents) or column chromatography to isolate pure isomers.
  • Analytical Cross-Validation : Compare NMR data across studies (e.g., CAS 67905-40-2 vs. 93904-56-4 may reflect positional isomerism) .
  • Database Consistency : Cross-check EINECS (267-660-1) and CAS registries to confirm compound identity .

Q. What computational approaches are effective in predicting the reactivity of the aldehyde group in this bicyclic system?

  • Answer :

  • DFT Calculations : Study electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects on aldehyde stability (e.g., hydration in aqueous environments).
  • Reactivity Databases : PubChem’s computed properties (e.g., topological polar surface area) guide solvent selection .

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